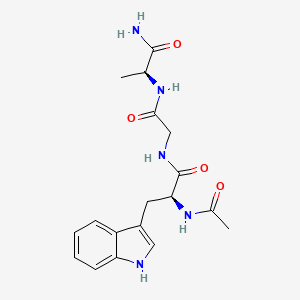
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride is a complex organic compound with the molecular formula C16-H23-N5.Cl-H and a molecular weight of 321.90 . This compound is known for its unique spiro structure, which includes a triazaspiro ring system. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride typically involves the formation of the triazaspiro ring system through a series of organic reactions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Formation of the Triazaspiro Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazaspiro ring system.
Introduction of Amino Groups: Amino groups are introduced at specific positions on the ring system through substitution reactions.
Addition of the Ethylphenyl and Methyl Groups: The ethylphenyl and methyl groups are added to the ring system through alkylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the compound to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the cyclization and substitution reactions efficiently.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may yield compounds with different substituents on the ring system.
Applications De Recherche Scientifique
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes, leading to changes in biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, triggering signaling cascades that result in various cellular responses.
Modulation of Gene Expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-methylphenyl)-, hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-propylphenyl)-, hydrochloride: This compound has a propyl group instead of an ethyl group.
Uniqueness
1,3,5-Triazaspiro(5.5)undeca-2,4-diene, 2,4-diamino-1-(2-ethylphenyl)-9-methyl-, hydrochloride is unique due to its specific combination of functional groups and its spiro ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.
Propriétés
Numéro CAS |
73941-03-4 |
|---|---|
Formule moléculaire |
C17H26ClN5 |
Poids moléculaire |
335.9 g/mol |
Nom IUPAC |
5-(2-ethylphenyl)-9-methyl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C17H25N5.ClH/c1-3-13-6-4-5-7-14(13)22-16(19)20-15(18)21-17(22)10-8-12(2)9-11-17;/h4-7,12H,3,8-11H2,1-2H3,(H4,18,19,20,21);1H |
Clé InChI |
SVZZRULRHQIUTL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N2C(=NC(=NC23CCC(CC3)C)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)


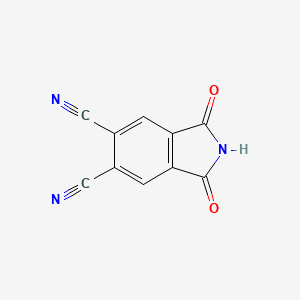

![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
![Sodium M-[[4-[[P-[bis(2-hydroxyethyl)amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B14467956.png)
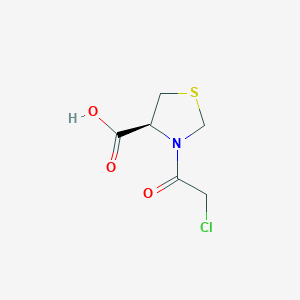
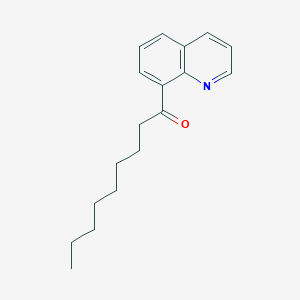
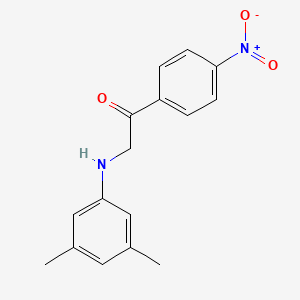
![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
